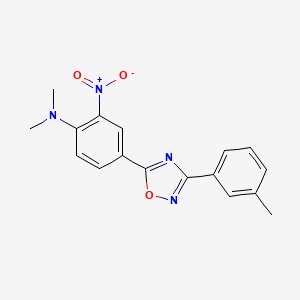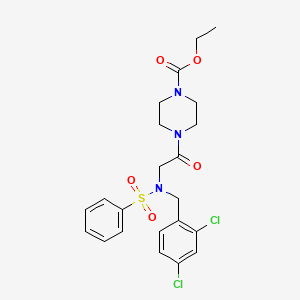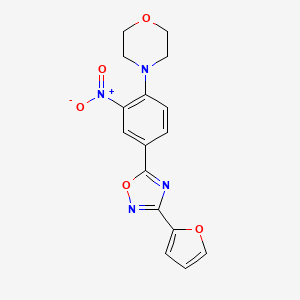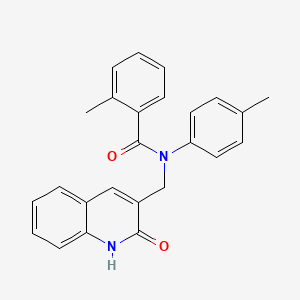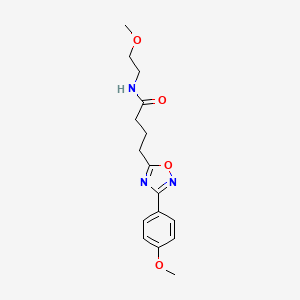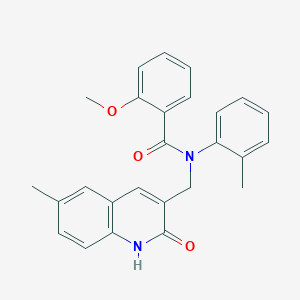
N-cyclohexyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is a compound that has been extensively studied in the field of medicinal chemistry. This compound is of interest due to its potential therapeutic applications, which have been investigated through various scientific research studies. In
Aplicaciones Científicas De Investigación
N-cyclohexyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been studied for its potential therapeutic applications in various medical conditions. One of the most promising applications of this compound is its potential use as an anticancer agent. Studies have shown that this compound has cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy. Additionally, this compound has been studied for its potential use as an anti-inflammatory and analgesic agent.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves the inhibition of various enzymes and signaling pathways in the body. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activity of various kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclohexyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide have been extensively studied in various research studies. This compound has been shown to have cytotoxic effects on cancer cells, as well as anti-inflammatory and analgesic effects. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in various medical conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-cyclohexyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, making it a reliable tool for scientific research. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-cyclohexyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. One area of interest is the development of this compound as a potential anticancer agent. Further studies are needed to determine the efficacy and safety of this compound in cancer therapy. Additionally, further research is needed to explore the potential use of this compound as an anti-inflammatory and analgesic agent in various medical conditions. Finally, future research may focus on optimizing the synthesis method of this compound to increase the yield and purity of the final product.
Métodos De Síntesis
The synthesis of N-cyclohexyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves the reaction of 4-methylbenzoyl chloride with cyclohexylamine, followed by the reaction with 1,2,3,4-tetrahydroquinoline-6-carboxylic acid. The resulting product is then purified through recrystallization. This synthesis method has been optimized through various research studies to increase the yield and purity of the final product.
Propiedades
IUPAC Name |
N-benzyl-1-(4-methylbenzoyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c1-18-9-11-20(12-10-18)25(29)27-15-5-8-21-16-22(13-14-23(21)27)24(28)26-17-19-6-3-2-4-7-19/h2-4,6-7,9-14,16H,5,8,15,17H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXNNLNZSJKLML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCC3=C2C=CC(=C3)C(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

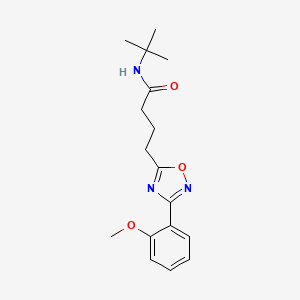
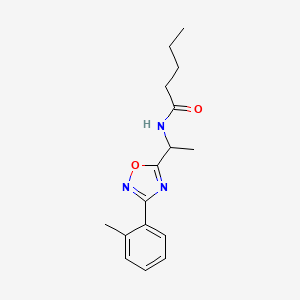

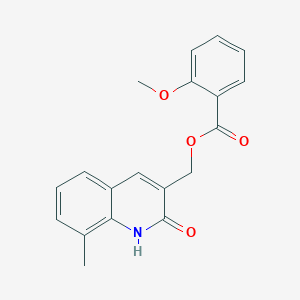

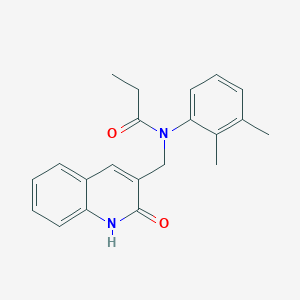
![8-bromo-N-(4-ethylphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7693627.png)
